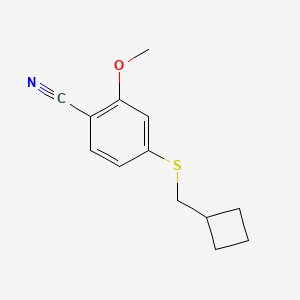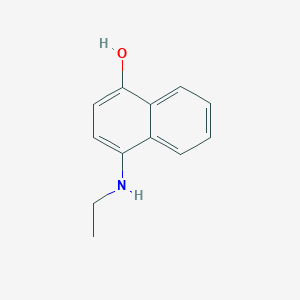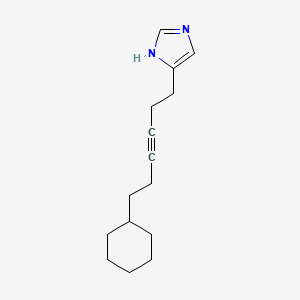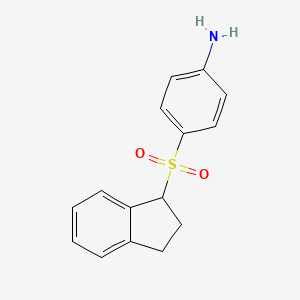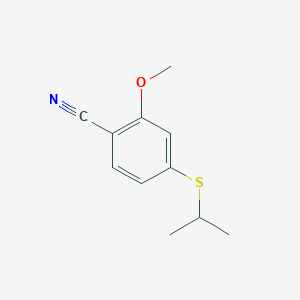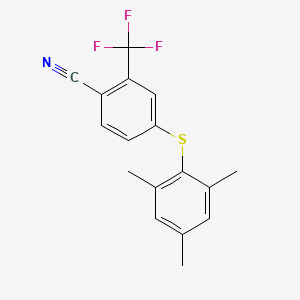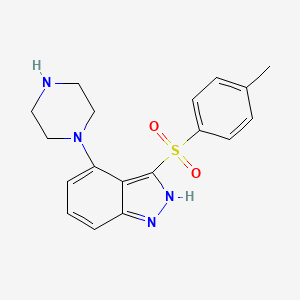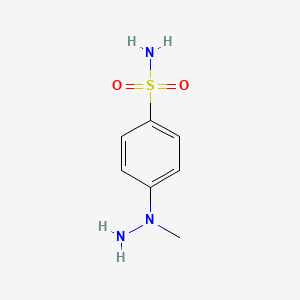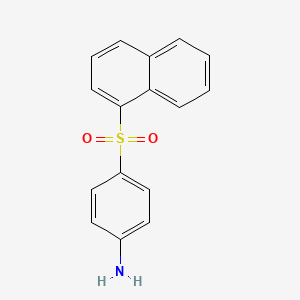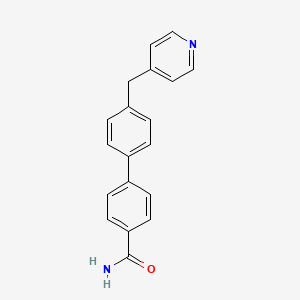
4''-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides It is characterized by the presence of a biphenyl core with a pyridin-4-ylmethyl group attached to one of the phenyl rings and a carboxamide group attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide typically involves the reaction of 4-(pyridin-4-ylmethyl)biphenyl with a suitable carboxylating agent. One common method involves the use of 4,4’-bis(pyrid-4-yl)biphenyl and a carboxylating agent such as isophthalic acid . The reaction is carried out in a Teflon-lined autoclave at elevated temperatures (around 413 K) for several days, followed by slow cooling to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production methods for 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing activity against human liver cancer cell lines.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It has been evaluated for its inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase.
Mecanismo De Acción
The mechanism of action of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparación Con Compuestos Similares
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide can be compared with other biphenyl carboxamide derivatives:
N-(pyridin-4-ylmethyl)[1,1’-biphenyl]-4-carboxamide: Similar structure but different functional groups.
Pyrazole-4-carboxamides: These compounds have a pyrazole ring instead of a biphenyl core and are used as fungicides.
The uniqueness of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide lies in its specific substitution pattern and the presence of both a pyridin-4-ylmethyl group and a carboxamide group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H16N2O |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
4-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H16N2O/c20-19(22)18-7-5-17(6-8-18)16-3-1-14(2-4-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H2,20,22) |
Clave InChI |
IYXGEVQAAIDJAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC=C(C=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



